molecular formula C7H2Cl4O2 B14085150 2,3,4,6-Tetrachlorobenzoic acid CAS No. 50-40-8

2,3,4,6-Tetrachlorobenzoic acid

Cat. No.: B14085150
CAS No.: 50-40-8
M. Wt: 259.9 g/mol
InChI Key: WXMDSEXWSOFZAR-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Context within Polychlorinated Benzoic Acids

2,3,4,6-Tetrachlorobenzoic acid is a synthetic organic compound belonging to the family of polychlorinated benzoic acids. These are derivatives of benzoic acid where one or more hydrogen atoms on the benzene (B151609) ring have been substituted by chlorine atoms. The systematic IUPAC name for this specific compound is this compound.

Polychlorinated benzoic acids are categorized based on the number of chlorine substituents. For instance, there are monochlorobenzoic acids, dichlorobenzoic acids, and so on. wikipedia.orgnih.gov this compound is one of several isomers of tetrachlorobenzoic acid. The isomers differ in the arrangement of the four chlorine atoms around the benzene ring. Other isomers include 2,3,5,6-tetrachlorobenzoic acid and 2,3,4,5-tetrachlorobenzoic acid. nih.govgoogle.com

The structure and properties of these isomers are crucial in determining their chemical behavior and applications. The position of the chlorine atoms influences the electronic and steric properties of the molecule, which in turn affects its reactivity and physical characteristics.

Historical Perspectives on the Study of this compound and its Analogues

Early research into chlorinated compounds was often driven by their potential industrial applications. For example, some chlorinated benzoic acids and their derivatives have been investigated for their use as herbicides and in the synthesis of other complex molecules. nih.gov The study of these compounds also became important from an environmental perspective, as the persistence and potential for bioaccumulation of some chlorinated hydrocarbons became a concern. nih.gov Research into the degradation of these compounds, both through microbial action and photodegradation, has been an active area of investigation. nih.govnih.govnih.gov

Significance of Chlorinated Aromatic Carboxylic Acids in Modern Chemical Sciences

Chlorinated aromatic carboxylic acids, including this compound, hold significance in several areas of modern chemical sciences.

Synthetic Intermediates: These compounds serve as valuable building blocks in organic synthesis. The presence of both a carboxylic acid group and chlorine substituents allows for a variety of chemical transformations. For example, they can be used in the synthesis of pharmaceuticals, dyes, and pesticides. ontosight.aichemicalbook.com The carboxylic acid group can be converted into other functional groups, while the chlorine atoms can be replaced through nucleophilic aromatic substitution reactions.

Research in Bioremediation: Due to their presence as environmental pollutants, understanding the microbial degradation of chlorinated aromatic carboxylic acids is a significant area of research. nih.govnih.gov Scientists study the metabolic pathways by which microorganisms can break down these compounds, which can lead to the development of bioremediation strategies for contaminated sites.

Materials Science: Certain chlorinated aromatic compounds have been investigated for their potential use in the synthesis of flame retardants and other specialized polymers. chemicalbook.com The incorporation of chlorine atoms can impart desirable properties to materials, such as reduced flammability.

Analytical Chemistry: The development of sensitive and specific analytical methods for the detection and quantification of chlorinated aromatic carboxylic acids in environmental samples is an ongoing area of research. nih.gov This is crucial for monitoring environmental contamination and assessing potential risks.

The study of compounds like this compound continues to be relevant for advancing our understanding of organic synthesis, environmental chemistry, and materials science.

Interactive Data Tables

Physical and Chemical Properties of 2,3,5,6-Tetrachlorobenzoic Acid

PropertyValue
Molecular FormulaC7H2Cl4O2
Molecular Weight259.9 g/mol
XLogP34.1
Exact Mass257.880890 Da
Monoisotopic Mass257.880890 Da
Melting Point230-240°C

Data sourced from PubChem. nih.govontosight.ai

Nomenclature and Identifiers for 2,3,5,6-Tetrachlorobenzoic Acid

Identifier TypeIdentifier
IUPAC Name2,3,5,6-tetrachlorobenzoic acid
InChIInChI=1S/C7H2Cl4O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13)
InChIKeyUYGUFXUBSNDUFA-UHFFFAOYSA-N
SMILESC1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl
CAS Number50-38-4

Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50-40-8

Molecular Formula

C7H2Cl4O2

Molecular Weight

259.9 g/mol

IUPAC Name

2,3,4,6-tetrachlorobenzoic acid

InChI

InChI=1S/C7H2Cl4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)

InChI Key

WXMDSEXWSOFZAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)Cl

Origin of Product

United States

Derivatization and Analogues of 2,3,4,6 Tetrachlorobenzoic Acid

Derivatization for Metal-Organic Frameworks

A thorough review of published scientific literature and crystallographic databases indicates that there are currently no reported crystal structures of metal-organic frameworks (MOFs) constructed using 2,3,4,6-tetrachlorobenzoic acid as a primary or secondary organic ligand. Consequently, a detailed analysis of the structural characteristics, such as coordination modes of the tetrachlorobenzoate ligand, the nature of the secondary building units (SBUs), framework dimensionality, and porosity, cannot be provided at this time.

The field of MOF chemistry relies heavily on experimental synthesis and characterization, most notably through single-crystal X-ray diffraction, to elucidate the precise atomic arrangement within a crystalline material. nih.gov The absence of such data for MOFs based on 2,3,4,6-tetrachlorobenzoate means that any discussion on their potential structure would be purely speculative.

For a compound to be classified as a MOF, it must possess a porous structure, which is a key feature distinguishing MOFs from other coordination polymers. nih.gov The successful synthesis of a MOF is dependent on a variety of factors, including the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions. It is conceivable that the steric bulk and electronic properties of the 2,3,4,6-tetrachlorobenzoate ligand present significant challenges to the formation of stable, crystalline, and porous frameworks.

Future research efforts may yet lead to the successful synthesis and structural characterization of MOFs incorporating 2,3,4,6-tetrachlorobenzoate, which would then allow for a detailed examination of their structural features and a comparison with MOFs derived from other halogenated or non-halogenated benzoic acid analogues.

Spectroscopic and Advanced Structural Elucidation of 2,3,4,6 Tetrachlorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2,3,4,6-tetrachlorobenzoic acid, the primary focus is on the single aromatic proton and the acidic proton of the carboxylic acid group. The aromatic proton, located at the C5 position, is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Its precise chemical shift is influenced by the deshielding effects of the adjacent chlorine atoms and the carboxylic acid group. The carboxylic acid proton is characterized by a broad singlet that can appear over a wide chemical shift range (typically δ 10-13 ppm), and its position is highly dependent on the solvent and concentration due to hydrogen bonding.

For comparison, the ¹H NMR spectrum of the related compound, 2,4,6-trichlorobenzoic acid, shows two aromatic protons which, due to the molecule's symmetry, are chemically equivalent and appear as a singlet. chemicalbook.com The chemical shift of these protons provides a reference point for understanding the electronic effects of the chlorine substituents on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. The spectrum is expected to show seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons.

The carboxylic acid carbon (C=O) is typically the most deshielded, appearing far downfield (δ 165-185 ppm). docbrown.info The chemical shifts of the six aromatic carbons are influenced by the substitution pattern of the chlorine atoms. The carbons bearing a chlorine atom (C2, C3, C4, C6) will be significantly deshielded compared to unsubstituted benzene. The carbon attached to the carboxylic acid group (C1) and the carbon bearing the lone proton (C5) will also have characteristic chemical shifts. In symmetrically substituted compounds like 2,4,6-trichlorobenzoic acid, the number of signals is reduced due to molecular symmetry. chemicalbook.com For instance, in 2,4,6-trichlorobenzoic acid, one would expect to see signals for the C1, C2/C6, C3/C5, and C4 carbons, in addition to the carboxylic acid carbon. docbrown.infochemicalbook.com

Table 1: Representative ¹³C NMR Chemical Shift Data for Chlorinated Benzoic Acids

Compound Solvent C1 (ppm) C2 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) C6 (ppm) COOH (ppm)
2-Chlorobenzoic Acid CDCl₃ 128.46 134.83 131.56 132.54 126.75 133.65 171.09
3-Chlorobenzoic Acid DMSO-d₆ 133.15 128.37 133.82 129.30 131.30 133.37 166.54

Advanced 2D NMR Techniques for Structural Assignment

To definitively assign the signals in the ¹H and ¹³C NMR spectra of complex molecules like this compound, advanced 2D NMR techniques are employed. These experiments provide correlation information between different nuclei.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would be of limited use for this compound due to the single aromatic proton. However, for derivatives with more protons, it is invaluable for establishing the connectivity of the proton network.
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would show a cross-peak between the C5 carbon and its attached proton.
  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for assigning quaternary carbons. For example, the proton at C5 would show correlations to C1, C3, C4, and C6, and the carboxylic acid proton could show correlations to C1 and C2.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this specific molecule, it is crucial for determining the stereochemistry of more complex derivatives.
  • The application of these techniques allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's covalent framework. ipb.pt

    Infrared (IR) and Raman Spectroscopy Investigations

    Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

    In the IR spectrum of this compound, characteristic absorption bands are expected. The O-H stretch of the carboxylic acid group will appear as a very broad band in the region of 3300-2500 cm⁻¹, a result of hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration will give rise to a strong, sharp absorption band typically between 1710 and 1680 cm⁻¹. docbrown.inforesearchgate.net The C-Cl stretching vibrations will appear in the fingerprint region, generally below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. docbrown.info

    Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C-Cl stretches are often strong and well-defined. The symmetric breathing mode of the substituted benzene ring can be a particularly prominent feature in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netazom.com

    Table 2: Key Vibrational Frequencies for Benzoic Acid Derivatives

    Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
    O-H Stretch (Carboxylic Acid) 3300-2500 (broad) Weak
    C-H Stretch (Aromatic) 3100-3000 Strong
    C=O Stretch (Carboxylic Acid) 1710-1680 Medium-Strong
    C=C Stretch (Aromatic) 1600-1450 Strong
    C-Cl Stretch < 800 Strong

    Note: These are general ranges and the exact frequencies for this compound may vary. docbrown.info

    Mass Spectrometry (MS) Analysis and Fragmentation Patterns

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. chemguide.co.uk

    In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₂Cl₄O₂). Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks, with the relative intensities determined by the number of chlorine atoms.

    The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.orgdocbrown.info For this compound, the loss of a chlorine atom (•Cl, M-35) is also a likely fragmentation pathway. nih.gov The resulting fragment ions will also exhibit isotopic patterns if they contain chlorine atoms. The analysis of these fragmentation patterns allows for the confirmation of the elemental composition and the connectivity of the molecule. libretexts.org

    Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

    Fragment Ion Formula Predicted m/z
    [M]⁺ [C₇H₂Cl₄O₂]⁺ 258
    [M-OH]⁺ [C₇HCl₄O]⁺ 241
    [M-COOH]⁺ [C₆H₂Cl₄]⁺ 213
    [M-Cl]⁺ [C₇H₂Cl₃O₂]⁺ 223

    Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The actual spectrum will show clusters of peaks due to chlorine isotopes.

    X-ray Crystallography for Solid-State Structure Determination

    For this compound, a single-crystal X-ray diffraction analysis would reveal the planar structure of the benzene ring and the geometry of the carboxylic acid group. It would also show how the steric hindrance from the four chlorine atoms and the carboxylic acid group affects the planarity of the molecule. Of particular interest is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent chlorine atom at the C6 position.

    Furthermore, X-ray crystallography elucidates the intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures. The packing of these dimers in the crystal is also revealed, providing a complete picture of the solid-state architecture. The Cambridge Structural Database (CSD) is a repository for such crystal structure data. nih.gov

    In-depth Structural Analysis of this compound and Its Derivatives Remains Elusive Due to Limited Publicly Available Data

    A comprehensive review of publicly accessible scientific databases reveals a significant gap in the detailed crystallographic information for this compound. While the user's request centered on the specific structural elucidation of this compound and its derivatives, extensive searches have not yielded the primary crystallographic data required for a thorough analysis of its conformation, hydrogen bonding networks, and supramolecular assembly.

    The investigation did, however, uncover a highly relevant study on a derivative, titled "Crystal structure of 2-benzoyl-3,4,5,6-tetrachlorobenzoic acid," published in the journal Analytical Sciences in 2002 (volume 18, pages 615-616) by authors Soh-ichi Kitoh, Takanori Matsushima, Naoyuki Matsumoto, Hitoshi Senda, and Ko-Ki Kunimoto. This publication would likely contain the precise data necessary to construct the detailed article as per the user's outline, including data tables on bond lengths, angles, and hydrogen bond geometries, as well as a discussion on the crystal packing and supramolecular architecture.

    Unfortunately, the full text of this key article is not available through the conducted searches. Without access to this primary source, a scientifically accurate and detailed report on the "" as requested cannot be generated.

    Information on related isomers, such as 2,4,6-trichlorobenzoic acid, is more readily available, with entries in crystallographic databases. This suggests that the structural chemistry of polychlorinated benzoic acids is of scientific interest, but the specific isomer requested by the user, this compound, and its non-derivative forms, appear to be less studied or at least less documented in publicly accessible literature.

    To proceed with the user's request, access to the aforementioned publication is critical. Should the user have access to academic journal databases, retrieving this article would be the necessary next step to enable the creation of the detailed scientific article.

    Computational and Theoretical Chemistry Studies on 2,3,4,6 Tetrachlorobenzoic Acid

    Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, allowing for the prediction of molecular structures, energies, and various properties.

    Electronic Structure and Molecular Orbital Analysis

    Energetic Landscape of Isomers and Tautomeric Forms

    A comprehensive analysis of the energetic landscape comparing the stability of various isomers and potential tautomeric forms of 2,3,4,6-tetrachlorobenzoic acid through computational methods does not appear to be available in the published literature. These studies are valuable for understanding the relative stability and potential for interconversion between different molecular structures.

    Prediction of Spectroscopic Parameters

    While DFT and other quantum chemical methods are frequently used to predict spectroscopic parameters like infrared (IR), Raman, and NMR spectra, specific computational studies that report these predicted parameters for this compound have not been identified in the available literature. These theoretical spectra are often compared with experimental data to confirm molecular structures. chemrxiv.orgaijr.org

    Thermodynamic and Kinetic Studies of Reactions Involving this compound

    Thermodynamic data is crucial for understanding the stability and potential reactivity of a compound. While detailed kinetic studies on reactions involving this compound are sparse, some thermodynamic data has been calculated.

    Quantum chemical calculations have been employed to determine the Gibbs free energy of formation for a range of halogenated aromatic compounds, including chlorobenzoates. nih.govresearchgate.net These values are particularly important for assessing the potential of these compounds to act as electron acceptors in environmental settings, such as during anaerobic degradation processes. nih.gov The Gibbs free energy of formation (ΔG°f) for 2,3,4,6-tetrachlorobenzoate in the aqueous phase has been calculated. nih.govresearchgate.netpsu.edu

    Information regarding the kinetic studies of reactions involving this compound is not detailed in the currently accessible literature.

    Molecular Dynamics Simulations for Conformational Analysis

    Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. A search of the scientific literature did not yield any specific studies that have applied molecular dynamics simulations to analyze the conformational landscape of this compound.

    No Information Available for this compound

    Following a comprehensive and targeted search of available scientific literature and data sources, it has been determined that there is no specific information available regarding the environmental fate and biogeochemical cycling of the chemical compound This compound .

    Despite extensive searches focused on the abiotic and biotic degradation pathways as outlined in the user's request, no research findings, data tables, or detailed studies concerning the photolytic degradation, hydrolytic stability, microbial transformation, or enzymatic pathways for this particular compound could be located. The scientific record, as accessible through public databases, does not appear to contain specific studies on the environmental behavior of this compound.

    Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection. To ensure the integrity and accuracy of the information provided, and in strict adherence to the user's instructions to focus solely on "this compound," no content can be produced. Information on related compounds, such as other isomers of tetrachlorobenzoic acid or chlorinated phenols, cannot be used as a substitute, as their environmental behavior and degradation pathways are likely to differ.

    Environmental Fate and Biogeochemical Cycling of 2,3,4,6 Tetrachlorobenzoic Acid

    Biotic Degradation and Microbial Transformation of Tetrachlorobenzoic Acids

    Influence of Environmental Factors on Biodegradation Rates

    The rate at which 2,3,4,6-Tetrachlorobenzoic acid biodegrades is not static; it is significantly influenced by a variety of environmental factors. While specific data for the 2,3,4,6-isomer is limited, research on other chlorobenzoic acids (CBAs) provides critical insights into the conditions that favor or inhibit their microbial degradation.

    Key factors influencing biodegradation include:

    Temperature and pH: Microbial activity is highly dependent on optimal temperature and pH ranges. For instance, the degradation of 2-chlorobenzoic acid (2-CBA) by Enterobacter cloacae is optimally achieved at 37°C and a pH of 7.5. tandfonline.com Similarly, Edwardsiella tarda shows the highest degradation rate for 3,4-dichlorobenzoic acid (3,4-DCBA) at 42°C and a pH of 7.5. jbarbiomed.com Deviations from these optimal conditions can significantly slow down or halt biodegradation.

    Oxygen Availability: The presence or absence of oxygen determines the types of microbial communities that can thrive and the metabolic pathways they employ. Anaerobic conditions are often required for the initial dechlorination of highly chlorinated compounds. frontiersin.org For example, photoheterotrophic bacteria like Rhodopseudomonas palustris can degrade 3-chlorobenzoate (B1228886) anaerobically in the light. nih.gov In contrast, aerobic processes are typically required for the final breakdown of the aromatic ring. jbarbiomed.com Sequencing batch reactors operating under sequential anaerobic and aerobic conditions have proven effective for degrading compounds like 2,4,6-trichlorophenol (B30397), a related compound. frontiersin.org

    Presence of Co-substrates: The availability of other carbon and nitrogen sources can have a complex effect on biodegradation. Some additional carbon sources, such as glucose, lactose, and succinic acid, have been shown to accelerate the degradation rate of 2-CBA by E. cloacae. tandfonline.com Conversely, certain nitrogen sources can reduce the degradation activity of 2-CBA. researchgate.net In some cases, the presence of a more easily degradable substrate can lead to catabolic repression, where the degradation of the more complex compound is inhibited. tandfonline.com For some bacteria, degradation is enhanced by the presence of substances like yeast extract or specific amino acids. researchgate.net

    Microbial Population: The type and density of the microbial population are crucial. Active colonization by specific fungal strains, such as Irpex lacteus and Pleurotus ostreatus, has been shown to be a key factor in the degradation of CBAs in soil. nih.gov Similarly, the presence of specialized bacteria, like Dehalococcoides species, is essential for the reductive dechlorination of highly chlorinated aromatic compounds under anaerobic conditions. nih.gov The initial density of the bacterial inoculum can also affect the time required for complete degradation. tandfonline.com

    The following table summarizes the optimal conditions for the biodegradation of various chlorobenzoic acids, providing a model for understanding the potential requirements for this compound.

    Interactive Data Table: Optimal Biodegradation Conditions for Chlorobenzoic Acids
    Compound Microorganism Optimal Temperature Optimal pH Key Findings
    2-Chlorobenzoic acid (2-CBA) Aeromonas hydrophila 25°C 7.0 Degradation affected by carbon and nitrogen sources. jbarbiomed.comresearchgate.net
    2-Chlorobenzoic acid (2-CBA) Enterobacter cloacae 37°C 7.5 Starved cells showed faster degradation; some carbon sources enhanced the rate. tandfonline.com
    3,4-Dichlorobenzoic acid (3,4-DCBA) Edwardsiella tarda 42°C 7.5 Degradation was highest at a substrate concentration of 2mM. jbarbiomed.com

    Environmental Transport and Persistence of Tetrachlorobenzoic Acid Isomers in Soil and Aquatic Systems

    The environmental transport and persistence of tetrachlorobenzoic acid isomers are governed by their chemical structure and the characteristics of the surrounding soil and aquatic environments. As a class, chlorobenzoic acids are relatively water-soluble due to the carboxylic acid group, which can ionize, increasing their mobility in water. However, the chlorine atoms increase the compound's hydrophobicity (fat-solubility), leading to a tendency to adsorb to organic matter in soil and sediment.

    The persistence of chlorobenzoic acids generally increases with the number of chlorine atoms on the aromatic ring. frontiersin.org This is because the C-Cl bond is strong, and the chlorine atoms can sterically hinder the enzymatic attack by microorganisms. Therefore, tetrachlorobenzoic acid isomers, including the 2,3,4,6-isomer, are expected to be more persistent than their mono-, di-, and trichlorinated counterparts.

    In soil systems, the transport of tetrachlorobenzoic acid isomers is primarily controlled by:

    Sorption: The isomers will bind to soil organic matter and clay particles. The strength of this binding (sorption coefficient) influences their mobility. Higher organic matter content in soil generally leads to less leaching into groundwater.

    Leaching: The portion of the compound that remains dissolved in soil water can be transported downward through the soil profile, potentially contaminating groundwater.

    Volatility: While not highly volatile, some loss to the atmosphere can occur from the soil surface.

    In aquatic systems, the fate of tetrachlorobenzoic acid isomers is determined by:

    Sedimentation: Due to their tendency to adsorb to particulate matter, a significant fraction of these compounds will likely accumulate in the sediment of rivers, lakes, and estuaries.

    Photodegradation: Sunlight can contribute to the breakdown of these compounds in surface waters, although the extent and products of this degradation pathway are not well-documented for all isomers.

    Biodegradation: As discussed, microbial degradation occurs, but it is often slow, especially for highly chlorinated isomers and particularly under anaerobic conditions found in sediments.

    Comparative Environmental Behavior with Other Chlorinated Aromatic Compounds

    The environmental behavior of this compound and its isomers can be better understood by comparing them to other classes of chlorinated aromatic compounds, such as chlorophenols (CPs) and chlorinated polycyclic aromatic hydrocarbons (ClPAHs).

    Compared to Chlorophenols (e.g., 2,4,6-Trichlorophenol):

    Persistence and Toxicity: Both chlorobenzoic acids and chlorophenols exhibit increasing persistence and toxicity with a higher degree of chlorination. frontiersin.org Compounds like 2,4,6-trichlorophenol (TCP) and tetrachlorophenols are known to be toxic and resistant to biodegradation. frontiersin.orgresearchgate.net

    Degradation Pathways: The degradation pathways can be similar, often involving an initial dechlorination step followed by ring cleavage. For example, some bacteria that degrade 2,4,6-TCP can also degrade other chlorinated compounds. nih.gov Both compound classes can be degraded under sequential anaerobic-aerobic conditions, where the anaerobic phase is crucial for removing chlorine atoms. frontiersin.org

    Mobility: Chlorobenzoic acids are generally more mobile in water than chlorophenols at neutral or alkaline pH due to the ionization of the carboxylic acid group. The pKa of the carboxylic acid is lower than that of the phenolic hydroxyl group, meaning it will be in its anionic (more soluble) form over a wider pH range.

    Compared to Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs):

    Sources: While chlorobenzoic acids are often byproducts of herbicide or PCB degradation, ClPAHs are typically formed during combustion processes, such as in vehicle exhaust or industrial incineration, through the reaction of parent PAHs with chlorine. researchgate.netnih.gov

    Hydrophobicity and Persistence: ClPAHs are significantly more hydrophobic (less water-soluble) and generally more resistant to degradation than chlorobenzoic acids. Their strong sorption to soils and sediments makes them less mobile but highly persistent. researchgate.netnih.gov

    Bioaccumulation: Due to their high hydrophobicity, ClPAHs have a much greater potential for bioaccumulation in the fatty tissues of organisms compared to chlorobenzoic acids.

    The following table provides a comparative overview of these compound classes.

    Interactive Data Table: Comparative Environmental Behavior of Chlorinated Aromatic Compounds
    Feature Tetrachlorobenzoic Acids Chlorophenols Chlorinated PAHs
    Primary Source Herbicide/PCB degradation Industrial processes, wood preservatives Combustion, pyrosynthesis researchgate.net
    Water Solubility Moderate (increases at higher pH) Low to moderate Very Low
    Persistence High, increases with chlorination frontiersin.org High, increases with chlorination frontiersin.org Very High nih.gov
    Mobility in Soil Moderate, potential for leaching Low to moderate Low, strong sorption
    Primary Degradation Microbial (anaerobic/aerobic) frontiersin.org Microbial (anaerobic/aerobic) frontiersin.org Very slow, primarily microbial

    | Bioaccumulation Potential | Low to moderate | Moderate | High |


    The Role of 2,3,4,6 Tetrachlorobenzoic Acid in Specialized Research Applications

    As a Model Compound for Studying Chlorinated Aromatic Compound Reactivity and Fate

    Chlorinated benzoic acids are frequently employed as model compounds in environmental chemistry and toxicology to understand the behavior of more complex chlorinated aromatic pollutants, such as polychlorinated biphenyls (PCBs) and dioxins. These studies are crucial for predicting the environmental persistence, transport, and ultimate fate of this class of compounds.

    As a tetrachlorinated structure, 2,3,4,6-tetrachlorobenzoic acid would be a relevant model for investigating several key processes:

    Photodegradation: Researchers would study the compound's susceptibility to degradation by sunlight in aqueous environments, identifying the byproducts and the kinetics of the reaction.

    Sorption and Transport: Its interaction with soil, sediment, and organic matter would be analyzed to predict its mobility in terrestrial and aquatic systems. The chlorine substitution pattern significantly influences these properties.

    Chemical Reactivity: The reactivity of the carboxylic acid group and the carbon-chlorine bonds would be studied under various conditions to understand its potential for transformation in the environment. The high degree of chlorination makes the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic attack, which is a key pathway in its degradation.

    Application in the Synthesis of Complex Chemical Scaffolds and Specialty Chemicals

    This compound is recognized as a building block or intermediate in organic synthesis. smolecule.combldpharm.com Its utility stems from the presence of two reactive sites: the carboxylic acid group and the four chlorine atoms.

    The carboxylic acid functional group can be readily converted into other functionalities, such as:

    Acyl chlorides: Reaction with reagents like thionyl chloride would convert the carboxylic acid into a more reactive acyl chloride, a versatile precursor for synthesizing esters and amides.

    Esters: Esterification provides a route to a wide range of derivatives with altered physical and biological properties.

    Amides: Reaction with amines can be used to build more complex molecular scaffolds, which is a common strategy in the development of new bioactive compounds.

    The chlorine atoms on the aromatic ring can also participate in reactions, typically nucleophilic aromatic substitution, although the highly chlorinated nature of the ring makes these reactions challenging. This allows for the introduction of other functional groups, leading to the synthesis of specialty chemicals, potentially for use as pesticides, pharmaceuticals, or in materials science.

    Studies Pertaining to Dechlorination in Environmental Bioremediation Strategies

    The bioremediation of sites contaminated with polychlorinated aromatic compounds is an area of intense research. Dechlorination, the removal of chlorine atoms from the aromatic ring, is a critical first step in the breakdown of these persistent pollutants, as it typically reduces their toxicity and makes the resulting molecule more susceptible to further aerobic degradation.

    While specific bioremediation studies on this compound are not prominently detailed in available literature, the principles are well-established from research on other chlorobenzoic acids (CBAs) and related compounds. Under anaerobic conditions, a process known as reductive dechlorination is the primary mechanism. In this process, microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms.

    The expected reductive dechlorination pathway for this compound would proceed through several trichloro-, dichloro-, and monochlorobenzoic acid intermediates before yielding benzoic acid, which can then be mineralized to carbon dioxide and water by other microorganisms.

    The table below illustrates a hypothetical, stepwise reductive dechlorination pathway for this compound. The exact sequence and dominant products would depend on the specific microbial consortia present and the environmental conditions.

    Compound Name Molecular Formula Step in Pathway Description
    This compound C₇H₂Cl₄O₂Starting CompoundThe initial pollutant targeted for bioremediation.
    2,3,6-Trichlorobenzoic acidC₇H₃Cl₃O₂Intermediate 1Result of removing the chlorine atom at position 4.
    2,4,6-Trichlorobenzoic acidC₇H₃Cl₃O₂Intermediate 1Result of removing the chlorine atom at position 3.
    Dichlorobenzoic acid IsomersC₇H₄Cl₂O₂Intermediate 2Further dechlorination leads to various dichlorinated isomers.
    Monochlorobenzoic acid IsomersC₇H₅ClO₂Intermediate 3Continued dechlorination results in monochlorinated isomers.
    Benzoic acidC₇H₆O₂Final Dechlorinated ProductThe fully dechlorinated aromatic ring, which is readily biodegradable.

    Q & A

    Basic Research Questions

    Q. What are the primary synthetic routes for 2,3,4,6-tetrachlorobenzoic acid, and how do their yields compare?

    • Methodological Answer : Two main routes are documented:

    • Route 1 : Derivatization of this compound to its acid chloride, followed by reaction with aniline or ammonium hydroxide, yielding derivatives in >90% efficiency .
    • Route 2 : Perchlorination of aromatic precursors (e.g., toluene) using Cl₂, Fe powder, and FeCl₃, followed by sulfonation and oxidation. This method yields 14–29% due to side reactions and harsh conditions .
      • Recommendation : Route 1 is preferable for derivative synthesis, while Route 2 may require optimization (e.g., catalyst choice) to improve yield.

    Q. How can researchers confirm the structural integrity of this compound post-synthesis?

    • Methodological Answer : Use a combination of:

    • IR Spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 259.9 for C₇H₂Cl₄O₂) and fragmentation patterns .
    • Elemental Analysis : Validate Cl content (~54.6% by mass) .

    Q. What solvent systems are optimal for dissolving this compound in experimental settings?

    • Methodological Answer : The compound’s low solubility in water (due to high Cl substitution) necessitates polar aprotic solvents like DMSO or DMF. For extraction, adjust pH >5.4 (pKa ~5.4) to deprotonate the carboxylic acid and enhance aqueous solubility .

    Advanced Research Questions

    Q. How do environmental conditions influence the degradation pathways of this compound?

    • Methodological Answer :

    • In Soil : Aerobic conditions promote microbial degradation to 2-hydroxymethyl-3,4,5,6-tetrachlorobenzoic acid, while anaerobic conditions favor reductive dechlorination .
    • In Water : Photolysis under UV light generates chlorinated phenolic intermediates, detectable via LC-MS/MS .
      • Experimental Design : Use isotopically labeled analogs (e.g., ¹³C) in microcosm studies to track degradation products .

    Q. What analytical techniques are most effective for quantifying trace metabolites of this compound in biological matrices?

    • Methodological Answer :

    • Extraction : Microwave-assisted extraction (MAE) with hexane:acetone (1:1) at 80°C for 15 min achieves >85% recovery from plant/animal tissues .
    • Detection : GC-ECD or HPLC-UV for chlorinated metabolites; confirm identity via MS/MS fragmentation .

    Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., melting point, pKa) of chlorinated benzoic acids?

    • Methodological Answer :

    • pKa Variability : Differences arise from solvent polarity and measurement techniques (potentiometric vs. spectrophotometric). Standardize measurements in buffered aqueous solutions at 25°C .
    • Melting Point : Purify samples via recrystallization (e.g., ethanol/water) to remove isomers or impurities, as mixed melting points can skew data .

    Q. What strategies mitigate interference from co-eluting chlorinated compounds in chromatographic analyses?

    • Methodological Answer :

    • Column Selection : Use a DB-5MS capillary column (5% phenyl polysiloxane) for superior separation of chlorinated aromatics .
    • Derivatization : Convert the carboxylic acid to its methyl ester (via BF₃/MeOH) to improve GC retention and resolution .

    Data Contradiction Analysis

    Q. Why do synthesis yields for this compound vary significantly across studies?

    • Critical Analysis :

    • Route-Specific Challenges : Perchlorination (Route 2) suffers from incomplete chlorination and side reactions (e.g., ring cleavage), leading to lower yields (~14–29%) compared to derivatization (Route 1, >90%) .
    • Purity of Starting Materials : Trace moisture in aromatic precursors (e.g., toluene) can inhibit FeCl₃ catalysis, reducing efficiency .

    Q. How do conflicting reports on environmental persistence align with experimental data?

    • Resolution :

    • Half-Life Variability : Soil half-lives range from 30–180 days due to differences in microbial activity and organic matter content. Conduct site-specific biodegradation assays with ATP quantification to contextualize results .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.